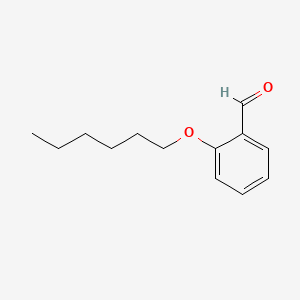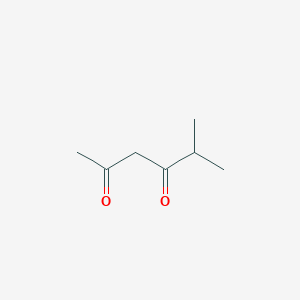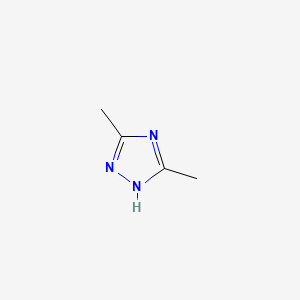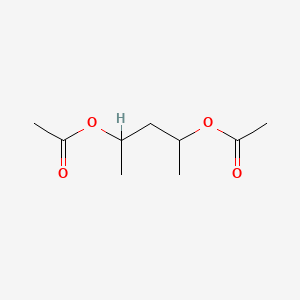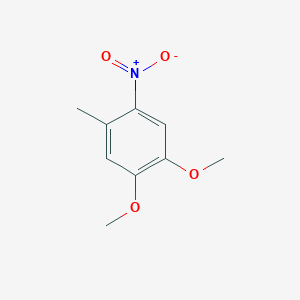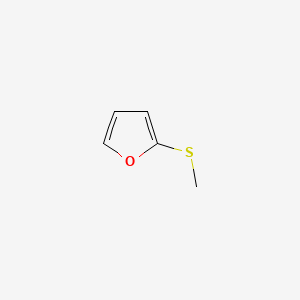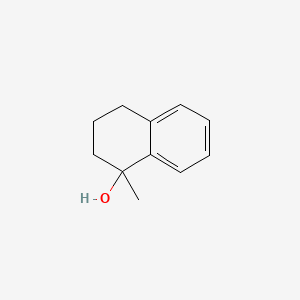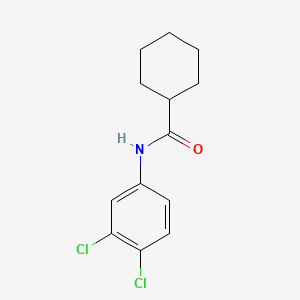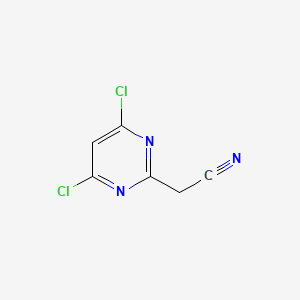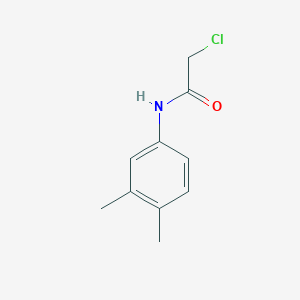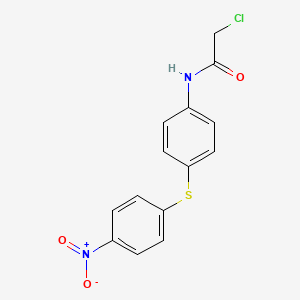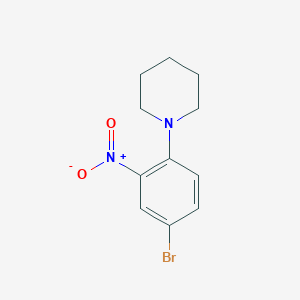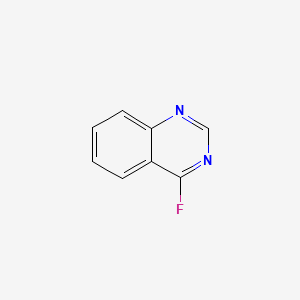
4-Fluoroquinazoline
Übersicht
Beschreibung
4-Fluoroquinazoline is a compound that is part of the broader class of quinazoline derivatives. These compounds have garnered significant interest due to their wide range of biological activities, including antibacterial, antimalarial, and antitumor properties. The presence of a fluorine atom in the quinazoline ring system often enhances these activities due to the unique properties of fluorine, such as its small size, high electronegativity, and ability to form stable bonds with carbon, which can affect the bioavailability and metabolic stability of the compounds .
Synthesis Analysis
The synthesis of 4-fluoroquinazoline derivatives and related compounds has been extensively studied. For instance, fluoroalkylated γ-lactams derived from 4-aminoquinoline have been synthesized as potent antimalarial agents . Similarly, modifications of the 4-aminoquinoline scaffold, such as the replacement of hydroxy groups with fluorine, have been explored to improve antimalarial activity and reduce toxicity . The synthesis of 4-aminoquinoline derivatives has also been reported, with the structures confirmed by NMR and mass spectrometry . Additionally, the synthesis of 6-fluoroquinazolinylpiperidinyl-containing triazole Mannich base derivatives has been achieved, showing promise as antimicrobial agents . Enantioselective synthesis methods have been developed for fluorine-bearing drug-like scaffolds, including dihydroquinazolones, using asymmetric fluorocyclization reactions . Moreover, the synthesis of 8-fluoro-3,4-dihydroisoquinoline through directed ortho-lithiation has been described, providing a key intermediate for further transformations .
Molecular Structure Analysis
The molecular structure of fluoroquinazoline derivatives is crucial for their biological activity. For example, the crystal structure of a 6-fluoroquinazolinylpiperidinyl-containing compound was confirmed through X-ray diffraction analysis . In another study, the distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group in an 8-chloroquinolone was revealed by X-ray crystallography and molecular modeling, suggesting that this strained conformation is key to potent antibacterial activity .
Chemical Reactions Analysis
Fluoroquinazoline derivatives can undergo various chemical reactions that are essential for their biological function. For instance, the fluorine–amine exchange reaction has been used to obtain 8-amino-3,4-dihydroisoquinolines, which are precursors for the synthesis of tetrahydroisoquinolines, potential central nervous system drug candidates . The reactivity of these compounds can also be harnessed in multicomponent reactions, such as the synthesis of 4-fluorooxazolines from imines, trifluoroacetophenones, and CF2Br2, involving the formation of difluorocarbene and gem-difluorosubstituted NH-azomethine ylides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-fluoroquinazoline derivatives are influenced by the presence of fluorine atoms. Fluorination can improve the lipophilicity and metabolic stability of these compounds, which is beneficial for drug development. For example, the introduction of fluorine into the quinolone ring has been shown to enhance antibacterial activity . The phototoxicity and cytotoxic activities of fluorinated 4-hydroxyquinolinones have been evaluated, demonstrating their potential as antimicrobial agents . The structure-activity relationships between the chemical structures and the biological activity of these compounds are also of great interest, as they can guide the design of new drugs with improved efficacy and safety profiles .
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
4-Fluoroquinazoline derivatives, particularly fluoroquinolones, exhibit significant antibacterial activities. They have been studied extensively for their broad and intense activities against gram-negative bacilli and cocci. The mechanism of action primarily targets DNA gyrase, an essential bacterial enzyme, making them potent antibacterial agents (Wolfson & Hooper, 1985).
Synthesis and Application in Anticancer Drugs
Recent studies have shown that 7-fluoroquinazoline-2, 4-diol, a derivative of 4-fluoroquinazoline, is an important intermediate in the synthesis of small molecule anticancer drugs. A rapid synthetic method has been established for compounds like 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine, which are potential candidates for anticancer treatments (Zhou et al., 2019).
Novel Antibacterial Agents with Distorted Orientation
A study demonstrated the synthesis of a novel 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. This compound showed extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria, indicating the potential of 4-fluoroquinazoline derivatives in developing new antibacterial agents (Kuramoto et al., 2003).
Anti-Tumor Activity
4-Fluoroquinazoline derivatives have been observed to exhibit anti-tumor activities. For example, 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline demonstrated a broad spectrum of anti-cancer activity in vitro, indicating its potential as a therapeutic agent against various types of tumors (Huang et al., 2012).
Dual Orexin Receptor Antagonist
In the context of insomnia treatment, a compound MK-4305, which includes a fluoroquinazoline ring, was identified as a potent dual orexin receptor antagonist. This compound is significant for its potential in treating primary insomnia (Cox et al., 2010).
Safety And Hazards
The safety data sheet for a similar compound, 4-Chloro-7-fluoroquinazoline, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes, and to wear protective clothing, gloves, safety glasses, and a dust respirator .
Zukünftige Richtungen
Quinazoline derivatives, including 4-Fluoroquinazoline, have shown significant potential in various fields, particularly in medicine . They have been found to exhibit a wide range of therapeutic activities, and researchers are continually exploring new synthetic methods and applications for these compounds . The most active compounds might be used as leads for future modification and optimization .
Eigenschaften
IUPAC Name |
4-fluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTKVHIQJVALDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205154 | |
| Record name | Quinazoline, 4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoroquinazoline | |
CAS RN |
56595-09-6 | |
| Record name | Quinazoline, 4-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056595096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinazoline, 4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



